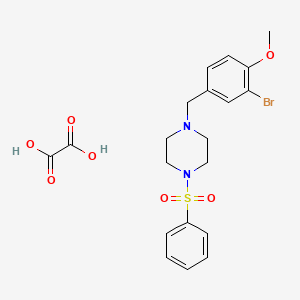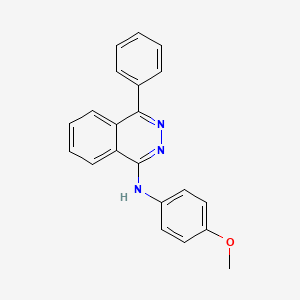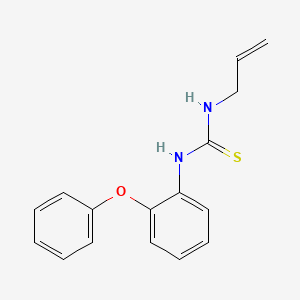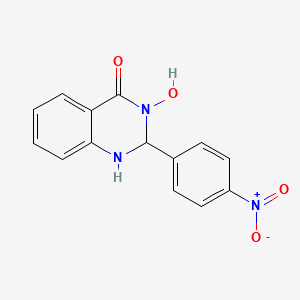
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is a compound that has been widely studied for its potential therapeutic applications. This compound is a piperazine-based molecule that has shown promising results in scientific research, particularly in the fields of neuroscience and pharmacology. In
Wirkmechanismus
The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. This compound has been shown to modulate the activity of these neurotransmitter systems, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anxiolytic effects. This compound has also been shown to have anti-inflammatory effects and may be useful in treating neuroinflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis has been optimized for high yields. This compound has also been shown to have a variety of therapeutic effects, which makes it a useful tool in studying the central nervous system. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets in the brain. Another area of research could focus on optimizing its therapeutic potential for treating neurodegenerative diseases. Additionally, this compound could be used as a tool in studying the role of neurotransmitter systems in the brain and their potential as targets for therapeutic interventions.
Synthesemethoden
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate involves a series of chemical reactions. The starting materials for the synthesis are 3-bromo-4-methoxybenzaldehyde and 4-(phenylsulfonyl)piperazine. These two compounds are reacted together in the presence of a catalyst to form the final product, 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. The synthesis of this compound has been well-documented in scientific literature and has been optimized for high yields.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S.C2H2O4/c1-24-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)25(22,23)16-5-3-2-4-6-16;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCMXCQMJTALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-4-(3-bromo-4-methoxy-benzyl)-piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)

![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)